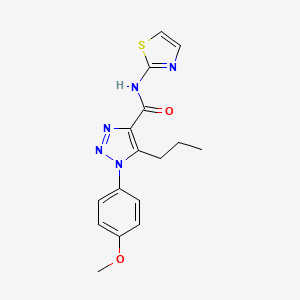

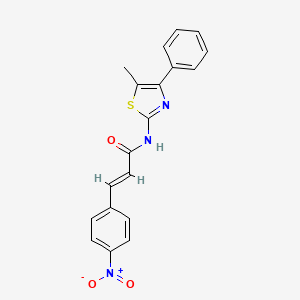

![molecular formula C20H17ClN2O5 B2370575 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251602-13-7](/img/structure/B2370575.png)

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound with potential biological activities . It is related to a series of chalcone derivatives that have shown promising cytotoxic activity .

Synthesis Analysis

The synthesis of this compound or its related compounds involves complex chemical reactions . For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography . The molecules are held together by intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, these molecules have shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the IR, NMR, and LCMS data can provide information about its structure .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

Several studies focus on the synthesis and characterization of new quinoline derivatives, demonstrating the potential of such compounds as antimicrobial agents. For instance, Desai et al. (2007) synthesized new compounds screened for their antibacterial and antifungal activities against various pathogens, highlighting the versatility of quinoline derivatives in medicinal chemistry (Desai, Shihora, & Moradia, 2007).

Regioselectivity in Synthesis

The regioselectivity observed during the synthesis of Luotonin A derivatives, as explored by Atia et al. (2017), showcases the complexity and precision required in chemical reactions to obtain specific derivatives, underlining the intricate nature of chemical synthesis in research applications (Atia et al., 2017).

Antibacterial and Antitubercular Applications

Li et al. (2019) described the synthesis of halomethylquinoline derivatives and their in vitro screening for anti-tubercular and antibacterial activities, illustrating the potential therapeutic applications of these compounds. Some synthesized compounds showed significant activity, comparable to reference drugs, suggesting their promise as candidates for further investigation (Li, Xu, Li, Gao, & Chen, 2019).

Facile One-Pot Synthesis Approaches

The development of efficient synthesis methods, such as the one-pot synthesis of 3-aminoquinolines, demonstrates advancements in chemical synthesis techniques that facilitate the production of complex molecules more efficiently, as illustrated by Wang et al. (2004) (Wang, Boschelli, Johnson, & Honores, 2004).

Exploration of Biological Activities

Research into the regioselectivity of the N-ethylation reaction of quinoline derivatives and its implications for pharmacological activities highlights the importance of structural variations in determining the biological efficacy of these compounds, as discussed by Batalha et al. (2019) (Batalha et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .

Result of Action

For instance, one study reported IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines .

Orientations Futures

The future directions for the study of this compound could involve further investigation of its biological activities and potential applications. For instance, it could be further investigated for its effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M) .

Propriétés

IUPAC Name |

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5/c1-2-26-20(25)16-18(12-4-3-5-13(21)17(12)23-19(16)24)22-9-11-6-7-14-15(8-11)28-10-27-14/h3-8H,2,9-10H2,1H3,(H2,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEVIRQRPSCZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2370496.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2370497.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2370498.png)

![2-(4-benzylpiperidin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370499.png)

![3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2370500.png)

![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)

![4-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2370511.png)

![4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2370513.png)